molecular formula C15H15FN2O2 B5702841 1-(4-Fluorophenyl)-3-(4-methoxybenzyl)urea

1-(4-Fluorophenyl)-3-(4-methoxybenzyl)urea

Cat. No.: B5702841
M. Wt: 274.29 g/mol
InChI Key: ARSACIGKVWXAEG-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-(4-methoxybenzyl)urea is an organic compound that features a urea moiety substituted with a 4-fluorophenyl group and a 4-methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-3-(4-methoxybenzyl)urea typically involves the reaction of 4-fluoroaniline with 4-methoxybenzyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3-(4-methoxybenzyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed.

Major Products

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of 4-fluoroaniline derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-3-(4-methoxybenzyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-(4-methoxybenzyl)urea depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or interacting with specific receptors. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)-3-(4-methoxyphenyl)urea: Similar structure but lacks the benzyl group.

    1-(4-Fluorophenyl)-3-(4-methylbenzyl)urea: Similar structure but has a methyl group instead of a methoxy group.

Uniqueness

1-(4-Fluorophenyl)-3-(4-methoxybenzyl)urea is unique due to the presence of both the 4-fluorophenyl and 4-methoxybenzyl groups, which may confer specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-[(4-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O2/c1-20-14-8-2-11(3-9-14)10-17-15(19)18-13-6-4-12(16)5-7-13/h2-9H,10H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSACIGKVWXAEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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